7-(2-Hydroxypropyl)guanine
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Overview
Description
7-(2-Hydroxypropyl)guanine is a chemical compound with the molecular formula C8H11N5O2 and a molecular weight of 209.21 g/mol . It is a derivative of guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA. This compound is primarily known for its role in the study of DNA alkylation and its implications in carcinogenesis .
Preparation Methods
The synthesis of 7-(2-Hydroxypropyl)guanine typically involves the reaction of guanine with propylene oxide. The reaction conditions often include the use of a solvent such as double-distilled water and the application of gas chromatography–high-resolution mass spectrometry for analysis . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high purity and yield.
Chemical Reactions Analysis
7-(2-Hydroxypropyl)guanine undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while substitution reactions can yield a variety of substituted guanine compounds.
Scientific Research Applications
7-(2-Hydroxypropyl)guanine has several scientific research applications:
Chemistry: :
Properties
IUPAC Name |
2-amino-7-(2-hydroxypropyl)-1H-purin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O2/c1-4(14)2-13-3-10-6-5(13)7(15)12-8(9)11-6/h3-4,14H,2H2,1H3,(H3,9,11,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWVMKYNORDKGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C1C(=O)NC(=N2)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70971677 |
Source
|
Record name | 7-(2-Hydroxypropyl)-2-imino-3,7-dihydro-2H-purin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70971677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56247-84-8 |
Source
|
Record name | 2-Amino-1,7-dihydro-7-(2-hydroxypropyl)-6H-purin-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56247-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N7-(2-Hydroxypropyl)guanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056247848 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-(2-Hydroxypropyl)-2-imino-3,7-dihydro-2H-purin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70971677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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